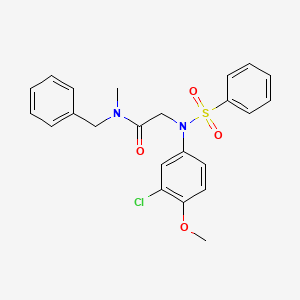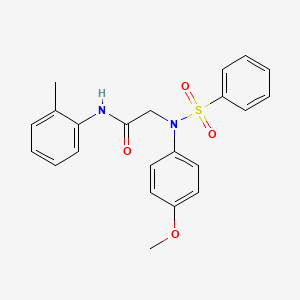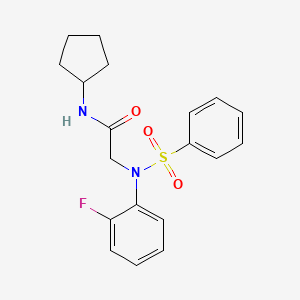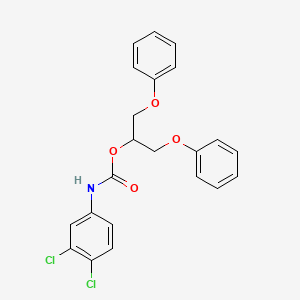
2-phenoxy-1-(phenoxymethyl)ethyl (3,4-dichlorophenyl)carbamate
Vue d'ensemble
Description
2-phenoxy-1-(phenoxymethyl)ethyl (3,4-dichlorophenyl)carbamate, commonly known as dicamba, is an herbicide that has been widely used in agriculture for controlling broadleaf weeds. It was first introduced in the 1960s and has since become an important tool for farmers to manage weed growth. Dicamba is a selective herbicide, which means that it targets specific types of plants and does not harm others. In recent years, dicamba has become a topic of controversy due to its potential to drift and cause damage to non-target crops.
Mécanisme D'action
Dicamba works by disrupting plant growth and development. It mimics the action of the plant hormone auxin, which regulates plant growth. Dicamba causes uncontrolled growth in plants, leading to their death. The selective nature of dicamba means that it only affects broadleaf weeds and does not harm grasses.
Biochemical and Physiological Effects
Dicamba can have both biochemical and physiological effects on plants. It disrupts the normal functioning of plant cells, leading to the inhibition of growth and development. Dicamba also affects the metabolism of plants, leading to the accumulation of toxic compounds within the plant. These effects ultimately lead to the death of the plant.
Avantages Et Limitations Des Expériences En Laboratoire
Dicamba has several advantages for use in lab experiments. It is a well-established herbicide that has been extensively studied, making it a reliable tool for researchers. Additionally, its selective nature means that it can be used to target specific types of plants without harming others. However, dicamba does have limitations for use in lab experiments. Its potential to drift and cause damage to non-target crops means that it must be used with caution. Additionally, its persistence in soil and potential for groundwater contamination can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on dicamba. One area of focus is on developing new formulations of dicamba that are less prone to drift. Additionally, research is needed to better understand the environmental impact of dicamba and its potential for groundwater contamination. Finally, there is a need for research on alternative methods for weed control that do not rely on herbicides like dicamba.
Applications De Recherche Scientifique
Dicamba has been extensively studied for its use as an herbicide in agriculture. Research has focused on its effectiveness in controlling broadleaf weeds and its impact on non-target crops. Scientists have also studied the potential for dicamba to drift and cause damage to neighboring crops. Additionally, dicamba has been studied for its impact on the environment, including its persistence in soil and potential for groundwater contamination.
Propriétés
IUPAC Name |
1,3-diphenoxypropan-2-yl N-(3,4-dichlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO4/c23-20-12-11-16(13-21(20)24)25-22(26)29-19(14-27-17-7-3-1-4-8-17)15-28-18-9-5-2-6-10-18/h1-13,19H,14-15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUCIESFSPPNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)OC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3454390.png)
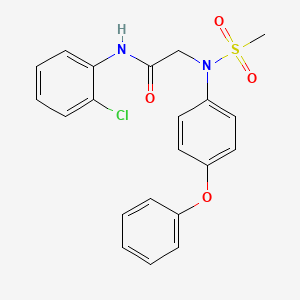
![N-(2,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B3454398.png)
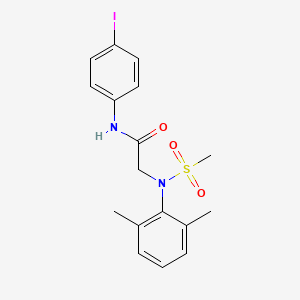
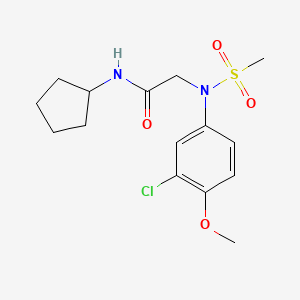
![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3454418.png)


